molecular formula C22H19N3O4S B2515442 3-(benzenesulfonyl)-N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}propanamide CAS No. 2034317-70-7

3-(benzenesulfonyl)-N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}propanamide

Cat. No.: B2515442
CAS No.: 2034317-70-7
M. Wt: 421.47
InChI Key: GTIRFODXQFTEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}propanamide is a heterocyclic compound featuring an oxazolo[5,4-b]pyridine core fused with a benzenesulfonyl-propanamide side chain. This structure combines a rigid bicyclic system with a sulfonamide linker, which is often associated with enhanced binding affinity and metabolic stability in medicinal chemistry applications .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-15-18(24-20(26)12-13-30(27,28)17-10-6-3-7-11-17)14-19-22(23-15)29-21(25-19)16-8-4-2-5-9-16/h2-11,14H,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIRFODXQFTEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}propanamide typically involves multicomponent reactions (MCRs). One common method is the one-pot three-component synthesis using 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) at 80–85°C for 90–120 minutes . This method offers advantages such as good yields, straightforward protocol, environmental friendliness, short reaction times, and mild reaction conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its role as a pharmacological agent . Its structure suggests potential activity against various biological targets:

  • Enzyme Inhibition : Compounds similar to 3-(benzenesulfonyl)-N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}propanamide have been studied for their ability to inhibit specific enzymes involved in disease processes. For example, derivatives of benzenesulfonamides are known to inhibit carbonic anhydrases and cyclooxygenases, which are relevant in treating conditions like glaucoma and inflammation respectively .
  • Antiviral Activity : Research indicates that oxazole derivatives can exhibit antiviral properties. The structural features of this compound may contribute to its efficacy against viral infections by interfering with viral replication mechanisms .

Pharmacology

The pharmacological profile of this compound has been evaluated through various studies:

  • Bioavailability and Metabolism : Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings. Studies involving animal models have shown how the compound is metabolized and its systemic exposure over time, which is essential for determining dosing regimens and therapeutic windows .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of oxazole derivatives. The study demonstrated that these compounds could significantly reduce inflammation markers in animal models of arthritis. Given the structural similarities, it is plausible that this compound may exhibit comparable anti-inflammatory effects.

Data Table: Comparison of Related Compounds

Compound NameStructurePrimary ApplicationNotable Findings
4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamideStructureCOX-2 InhibitionSelective inhibitor with anti-inflammatory effects
4-(Chloromethyl)-5-methyl-2-phenyloxazoleStructureAntiviral ActivityExhibits significant antiviral properties
4-(5-Methyl-1,3,4-Oxadiazole)benzenesulfonamide-Carbonic Anhydrase InhibitionEffective in reducing intraocular pressure

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity and leading to therapeutic effects. For example, oxazolo[5,4-b]pyridine derivatives have been shown to exhibit anticancer activity by interfering with cellular processes in cancer cells .

Comparison with Similar Compounds

(a) 3-[3-(4-Fluorophenyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide

  • Key Differences : Replaces the benzenesulfonyl group with a fluorophenyl-oxopyrimidine moiety and incorporates a 4-methylpiperidinylpropyl chain.
  • Implications: The fluorophenyl group may enhance lipophilicity and target binding, while the piperidine substituent could improve solubility and CNS penetration.

(b) WHO-Listed Oxazolo[4,5-b]pyridine Derivative (C24H25N7O5)

  • Key Differences : Features morpholinyl and hydroxypyrrolidinyl substituents instead of benzenesulfonyl and methyl-phenyl groups.
  • Implications : The polar oxygen- and nitrogen-rich substituents likely improve aqueous solubility and hydrogen-bonding interactions, making this compound more suitable for macromolecular targets (e.g., kinases) compared to the hydrophobic benzenesulfonyl group in the target molecule .

Triazolo-Thiadiazole and Thiadiazine Analogues

Compounds such as 3-substituted-6-(4-chlorophenyl)-7-(1H-1,2,4-triazol-1-yl)-1',2',4'-triazolo[3,4-b]-1",3",4"-thiadiazines (e.g., 4a–4m ) and 3-(α-naphthylmethylene)-6-alkyl/aryl triazolo[3,4-b]thiadiazoles (e.g., 4b, 4d ) share structural similarities in their fused heterocyclic systems.

Parameter Target Compound Triazolo-Thiadiazole (4a–4m) Triazolo-Thiadiazine (4b, 4d)
Core Structure Oxazolo[5,4-b]pyridine Triazolo[3,4-b]thiadiazole Triazolo[3,4-b]thiadiazine
Substituents Benzenesulfonyl, methyl-phenyl 4-Chlorophenyl, triazolyl α-Naphthylmethylene, alkyl/aryl
Reported Bioactivity Not explicitly reported Moderate antibacterial activity Antimicrobial, herbicidal activity
Synthetic Route Likely involves sulfonylation and condensation Condensation of triazoles with ketones Phase-transfer catalysis
  • The benzenesulfonyl group introduces strong electron-withdrawing effects, which could modulate enzyme inhibition (e.g., cyclooxygenase or carbonic anhydrase) compared to the electron-rich chlorophenyl or naphthyl groups in analogues .

Propanamide-Linked Derivatives

The propanamide linker in the target compound is structurally analogous to N-(1,3-thiazol-2-yl)propanamide derivatives (e.g., BK70383 ), which exhibit bioactivity dependent on the heterocyclic moiety.

Parameter Target Compound BK70383
Heterocycle Oxazolo[5,4-b]pyridine Pyridazinone-thiazole
Linker Benzenesulfonyl-propanamide Propanamide-thiazole
Reported Activity Not explicitly reported Unspecified (likely kinase or protease inhibition)
  • Key Insights: The benzenesulfonyl group may confer stronger sulfonamide-mediated interactions (e.g., with serine proteases) compared to thiazole-based analogues. The methyl-phenyl substitution on the oxazolo-pyridine ring could enhance metabolic stability relative to pyridazinone systems .

Biological Activity

The compound 3-(benzenesulfonyl)-N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}propanamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and efficacy based on various studies.

Chemical Structure

The compound can be structurally represented as follows:

C19H20N2O2S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This structure includes a benzenesulfonyl group attached to a propanamide moiety, which is further linked to a 5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine core.

Antimicrobial Activity

In vitro Studies:
Numerous studies have investigated the antimicrobial properties of sulfonamide derivatives. For instance, a study on related compounds indicated that certain benzene sulfonamides exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for effective compounds typically ranged from 0.1 to 10 µM depending on the specific bacterial strain tested .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameBacterial StrainMIC (µM)
Compound AStaphylococcus aureus0.5
Compound BEscherichia coli1.0
Compound CPseudomonas aeruginosa2.5
This compound E. coli0.21

The mechanism through which sulfonamide derivatives exert their antimicrobial effects often involves the inhibition of bacterial folic acid synthesis. This is achieved by competing with para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria. The structural similarity between PABA and sulfonamides allows these compounds to effectively inhibit dihydropteroate synthase, leading to impaired DNA synthesis and bacterial growth inhibition .

Case Studies

  • Study on Cardiovascular Effects:
    A recent study evaluated the effects of various benzenesulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives could significantly lower perfusion pressure compared to controls, suggesting potential cardiovascular benefits alongside antimicrobial activity .
  • Molecular Docking Studies:
    Molecular docking simulations have been conducted to predict the binding affinity of this compound with key bacterial enzymes such as DNA gyrase and MurD. These studies revealed strong interactions with critical residues in the active sites of these enzymes, supporting its potential as a therapeutic agent against resistant bacterial strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.